

# Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile[1][2]

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## Compound of Interest

Compound Name:	1-(3-Chlorophenyl)cyclobutanecarbonitrile
CAS No.:	28049-60-7
Cat. No.:	B1612817

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## Executive Summary

**1-(3-Chlorophenyl)cyclobutanecarbonitrile** is a gem-disubstituted cyclobutane derivative used primarily as a pharmaceutical intermediate and building block in Structure-Activity Relationship (SAR) studies.

Crucial Distinction: This compound is the meta-chloro isomer (CAS: 28049-60-7). It is the structural isomer of the well-known para-chloro analog (CAS: 28049-61-8), which serves as the key precursor to the anti-obesity drug Sibutramine. Researchers must verify the substitution pattern (3-Cl vs. 4-Cl) prior to synthesis or procurement, as their pharmacological profiles differ significantly.

## Part 1: Chemical Identity & Informatics

Property	Data
Chemical Name	1-(3-Chlorophenyl)cyclobutanecarbonitrile
CAS Number	28049-60-7
Molecular Formula	C <sub>11</sub> H <sub>10</sub> CIN
Molecular Weight	191.66 g/mol
SMILES	N#CC1(CCC1)c2cccc(Cl)c2
InChI String	InChI=1S/C11H10CIN/c12-9-3-1-2-8(4-9)11(7-13)5-6-10-11/h1-4H,5-6,10H2
Appearance	Colorless to pale yellow viscous oil (standard state)

## Structural Visualization

The molecule features a strained cyclobutane ring fused to a quaternary carbon that bears both a nitrile group and a meta-chlorophenyl ring. The steric bulk of the phenyl ring and the rigidity of the cyclobutane create a unique 3D scaffold for drug design.

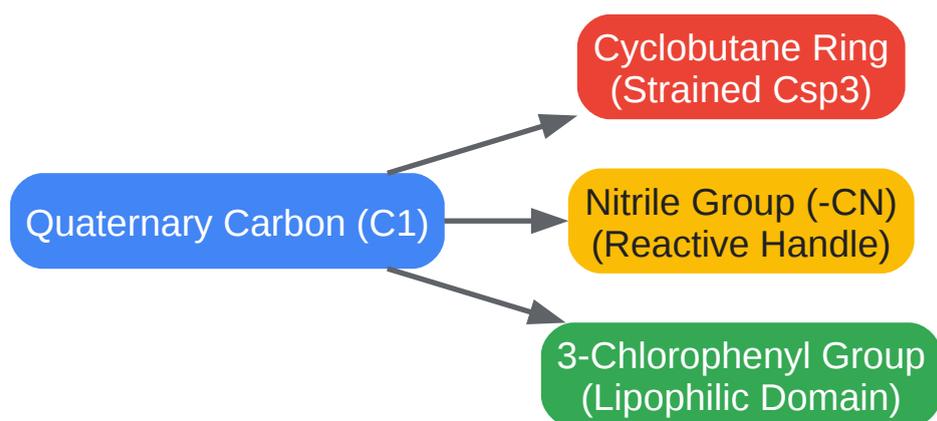


Figure 1: Structural connectivity of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

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## Part 2: Synthetic Methodology

The synthesis relies on the double alkylation of 3-chlorobenzyl cyanide. While early literature utilized sodium hydride (NaH) in DMSO, modern process chemistry favors Phase Transfer Catalysis (PTC) due to its superior safety profile and scalability.

## Protocol: Phase Transfer Catalyzed Cycloalkylation

Reaction Scheme:

Reagents:

- Substrate: 3-Chlorobenzyl cyanide (1.0 equiv)
- Alkylating Agent: 1,3-Dibromopropane (1.1 – 1.2 equiv)
- Base: 50% w/w Aqueous Sodium Hydroxide (NaOH) (3.0 equiv)
- Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)
- Solvent: Toluene (or Me-THF)

Step-by-Step Procedure:

- Preparation: Charge a reaction vessel with 3-chlorobenzyl cyanide, 1,3-dibromopropane, and TBAB in toluene. Cool the mixture to 0–5°C.
- Initiation: Slowly add the 50% NaOH solution dropwise. Critical: The reaction is exothermic. Control the addition rate to maintain internal temperature <15°C.
- Cyclization: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Agitate vigorously for 3–5 hours. The color typically transitions from yellow to deep orange/brown.
- Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. Look for the disappearance of the benzyl cyanide starting material.
- Quench & Workup:
  - Add water to dissolve inorganic salts (NaBr).

- Separate the organic layer.[1][2]
- Extract the aqueous layer once with toluene.
- Wash combined organics with 1N HCl (to remove trace amine impurities) followed by brine.
- Purification: Dry over anhydrous  $\text{MgSO}_4$  and concentrate in vacuo. The crude oil is typically purified via high-vacuum distillation (bp ~135–140°C at 0.5 mmHg) or column chromatography if scale is small.

## Mechanism of Action (Graphviz)

The reaction proceeds via a stepwise double

mechanism. The methylene protons of the benzyl cyanide are acidic (

), allowing deprotonation by the base at the phase interface.

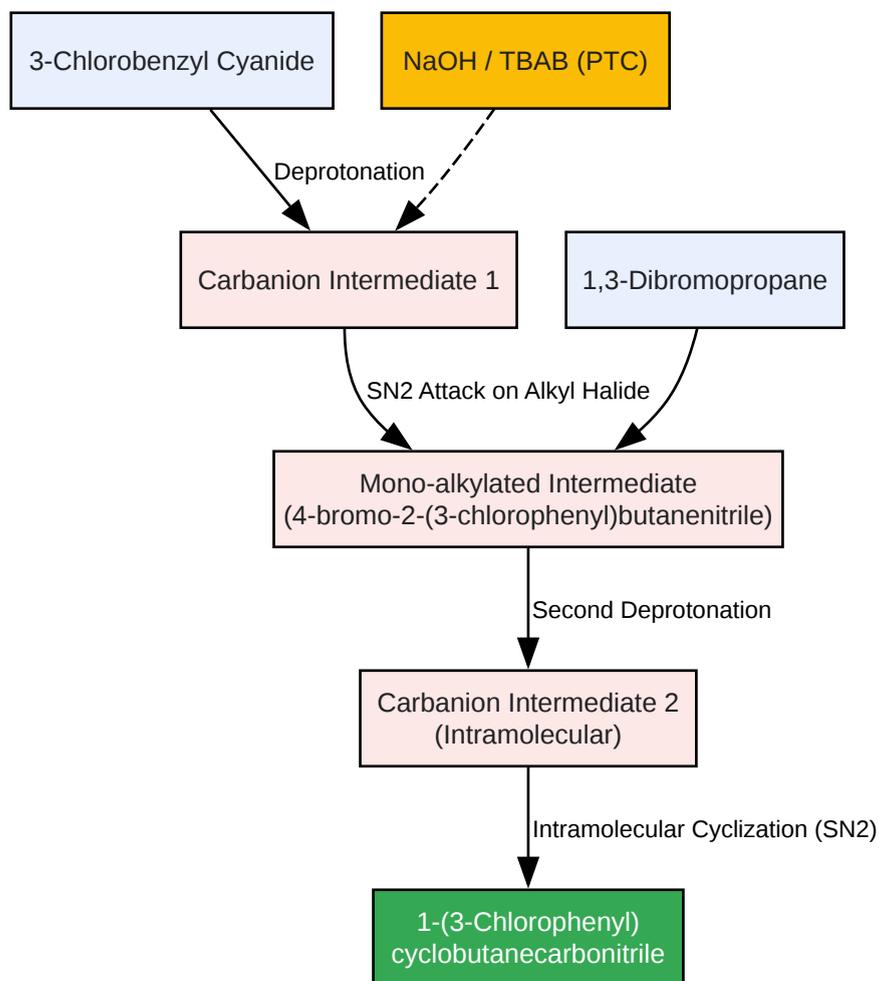


Figure 2: Phase Transfer Catalyzed Cycloalkylation Mechanism

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### Part 3: Analytical Characterization

To validate the synthesis, the following spectral data should be observed. Note that the symmetry of the cyclobutane ring simplifies the NMR signals.

Technique	Expected Signal / Characteristic
IR Spectroscopy	~2235 cm <sup>-1</sup> : Sharp nitrile (C≡N) stretch. ~1080 cm <sup>-1</sup> : Aryl-Cl stretch.
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.2–7.4 (m, 4H): Aromatic protons (3-substituted pattern). δ 2.80–2.85 (m, 2H): Cyclobutane ring protons (cis to Ph). δ 2.40–2.60 (m, 2H): Cyclobutane ring protons (trans to Ph). δ 2.00–2.15 (m, 2H): Cyclobutane ring protons (distal CH <sub>2</sub> ).
<sup>13</sup> C NMR	~124 ppm: Nitrile Carbon (C≡N). ~46 ppm: Quaternary C1 carbon. ~34 ppm: Cyclobutane C2/C4. ~16 ppm: Cyclobutane C3.
Mass Spectrometry	m/z 191/193: Molecular ion [M] <sup>+</sup> (3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl).

## Part 4: Safety & Handling

- **Nitrile Toxicity:** Like all organic nitriles, this compound can liberate cyanide ions under extreme metabolic or chemical stress, though it is generally stable. Handle in a fume hood.
- **Skin Absorption:** The lipophilic nature of the chlorophenyl and cyclobutyl groups suggests high skin permeability. Wear permeation-resistant gloves (Nitrile > 0.11 mm).
- **Alkylating Agents:** The reagent 1,3-dibromopropane is a potent alkylator and potential mutagen. Quench all waste streams with aqueous ammonia or thiosulfate before disposal.

## References

- **Sibutramine Analog Synthesis**
  - Source: U.S. Patent 4,929,629 (Boots Company PLC).
  - Link:
- Source: Fedorynski, M., et al. "Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions." *Organic Preparations and Procedures International*, 2008.

- Chemical Identity Verification
  - Source: PubChem Compound Summary for CAS 28049-60-7.[3]
  - Link:[3]

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## Sources

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- 2. [prepchem.com](https://prepchem.com) [[prepchem.com](https://prepchem.com)]
- 3. [aablocks.com](https://aablocks.com) [[aablocks.com](https://aablocks.com)]
- To cite this document: BenchChem. [Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1612817#1-3-chlorophenyl-cyclobutanecarbonitrile-smiles-and-inchikey>]

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